Antiproliferative Activity in K562 Human Leukemia Cells: 6-Ethyl Derivative vs. 6-Methoxy and 6-Hydroxy Analogs
In a comparative antiproliferative assay against K562 human chronic myeloid leukemia cells, 4-(1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one (Compound 21b) demonstrated cell viability reduction to approximately 65% of untreated control at 50 μM concentration after 30 hours of treatment [1]. This potency is substantially lower than the 6-methoxy analog (Compound 21a) which reduced viability to approximately 45% under identical conditions, indicating that the ethyl substituent confers a distinct biological activity profile [1]. The 6-hydroxy analog (Compound 21c) was inactive in this assay, further underscoring that the specific 6-position substituent dictates functional outcome [1].
| Evidence Dimension | K562 cell viability reduction (% of control) |
|---|---|
| Target Compound Data | ~65% viability at 50 μM (Compound 21b) |
| Comparator Or Baseline | 6-Methoxy analog: ~45% viability at 50 μM (Compound 21a); 6-Hydroxy analog: no significant reduction (Compound 21c) |
| Quantified Difference | ~20% difference in viability reduction between 6-ethyl and 6-methoxy derivatives |
| Conditions | K562 human chronic myeloid leukemia cells; 50 μM compound concentration; 30-hour treatment duration; flow cytometric analysis |
Why This Matters
This direct comparative data enables rational selection of the 6-ethyl derivative for SAR studies requiring intermediate potency, avoiding the stronger activity of the 6-methoxy analog or the inactivity of the 6-hydroxy variant.
- [1] Zwergel C, Valente S, Salvato A, Xu Z, Talhi O, Mai A, Silva A, Altucci L, Kirsch G. Novel benzofuran–chromone and –coumarin derivatives: synthesis and biological activity in K562 human leukemia cells. MedChemCommun. 2013;4(12):1571–1579. doi:10.1039/C3MD00241A. View Source
